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molecular formula C18H15NO2 B8700110 2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol CAS No. 36585-48-5

2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol

Cat. No. B8700110
M. Wt: 277.3 g/mol
InChI Key: XZOWQMSJRBHFJX-UHFFFAOYSA-N
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Patent
US04444868

Procedure details

In 61.34 g of acetic anhydride, 34.40 g of 2-methylquinoline and 36.57 g of vanilin were allowed to react with each other under reflux for 16 hours, and 50 cm3 of acetic acid was expelled by distillation. The residue and 250 cm3 of 3 N hydrochloric acid added thereto were heated for one hour. The heated mixture was cooled to deposit crystals, which were separated by filtration. The crystals were suspended in aqueous ammonia and stirred for one hour to expel hydrogen chloride from the crystals. The crystals thus freed from hydrogen chloride were again separated by filtration and collected. They were recrystallized via 2-ethoxyethanol to afford 2-[2-(4-hydroxy-3-methoxyphenyl)-ethenyl]-quinoline in a yield of 63%.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
36.57 g
Type
reactant
Reaction Step Two
Quantity
61.34 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[C:18]([CH:20]=O)[CH:17]=[CH:16][C:15]=1[OH:22]>C(OC(=O)C)(=O)C>[OH:22][C:15]1[CH:16]=[CH:17][C:18]([CH:20]=[CH:1][C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[CH:19][C:14]=1[O:13][CH3:12]

Inputs

Step One
Name
Quantity
34.4 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1
Step Two
Name
Quantity
36.57 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O
Step Three
Name
Quantity
61.34 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react with each other
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
50 cm3 of acetic acid was expelled by distillation
ADDITION
Type
ADDITION
Details
The residue and 250 cm3 of 3 N hydrochloric acid added
TEMPERATURE
Type
TEMPERATURE
Details
thereto were heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The heated mixture was cooled
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
were again separated by filtration
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
They were recrystallized via 2-ethoxyethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC1=NC2=CC=CC=C2C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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